

A Comparative Guide to the Structural Validation of 2,8-Disubstituted Quinazolines

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Compound of Interest

Compound Name: *2,8-Dichloroquinazoline*

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For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical checkpoint. This guide provides an objective comparison of common analytical techniques for the structural validation of 2,8-disubstituted quinazolines, supported by experimental data and detailed protocols.

The primary methods for elucidating the structure of these heterocyclic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.^[1] Each technique offers unique and complementary information essential for a comprehensive structural assignment.

Comparison of Analytical Techniques

The selection of an analytical technique, or a combination thereof, depends on the specific information required, sample availability, and desired throughput.

Feature	NMR Spectroscopy	Mass Spectrometry	X-ray Crystallography
Information Provided	Detailed molecular structure, chemical environment of atoms (^1H , ^{13}C), and atom connectivity.[1]	Precise molecular weight, elemental composition, and structural information from fragmentation patterns.[1]	Unambiguous 3D molecular structure and conformation in the solid state.[2][3]
Sample Requirements	1-10 mg dissolved in a deuterated solvent; non-destructive.[1]	Nanogram to microgram scale; destructive.[1]	Requires a single, high-quality crystal.
Strengths	Unambiguous structure elucidation and quantification of components in a mixture.[1]	High sensitivity, high throughput, and compatibility with separation techniques (e.g., LC-MS).[1]	Provides the absolute structure, including stereochemistry and solid-state packing.
Limitations	Lower sensitivity compared to MS, potential for signal overlap in complex molecules.[1]	Does not provide detailed atom connectivity in the same way as NMR.	Crystal growth can be a significant bottleneck.

Experimental Data for Substituted Quinazolines

The following tables summarize representative spectral data for quinazoline derivatives. While specific data for 2,8-disubstituted quinazolines is not readily available in a consolidated format, the provided data for related disubstituted quinazolines illustrates the expected values.

Table 1: Representative ^1H -NMR and ^{13}C -NMR Data for Substituted Quinazolinone Derivatives

Compound	Key ¹ H-NMR Signals (δ, ppm)	Key ¹³ C-NMR Signals (δ, ppm)	Reference
2-(4-methoxyphenyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one	8.36 (d, J=7.8Hz, 1H), 7.85 (m, 4H), 7.43 (d, J=8.2Hz, 2H), 7.05 (d, J=8.6Hz, 2H), 3.89 (s, 3H)	Not provided	[4]
2,2'-(quinazoline-2,4-diyl)bis(azanediyl)diphenol	11.03 (s, 1H, NH), 9.67 (s, 1H, NH), 9.33 (s, 1H, OH), 8.28 (d, J=8.4Hz, 1H), 7.79 (d, J=8.0Hz, 1H)	159.5, 156.5, 151.5, 150.1, 147.2, 133.2, 128.7, 127.2, 126.5, 125.8, 124.4, 123.2, 122.7, 122.2, 120.8, 119.0, 116.6, 116.0, 111.4	[5]
N,N-diethyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamide	12.22 (s, 1H), 8.12 (m, 2H), 7.80 (t, J=7.0Hz, 1H), 7.66 (d, J=7.9Hz, 1H), 7.51 (t, J=7.1Hz, 1H)	Not provided	[4]

Table 2: Mass Spectrometry Data for Substituted Quinazoline Derivatives

Compound	Ionization Mode	Observed m/z	Interpretation	Reference
2-Ethylquinazolin-4(1H)-one	APCI	175.29	[M+H] ⁺	[4]
2-Methylquinazolin-4(1H)-one	APCI	161.28	[M+H] ⁺	[4]
2,2'-(quinazoline-2,4-diyl)bis(azanediyl)diphenol	Not specified	342.1	Not specified	[5]
4-(2-(4-methoxyphenyl)quinazolin-4-yl)morpholine	Not specified	372.1	Not specified	[5]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified 2,8-disubstituted quinazoline derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.
- Data Acquisition:
 - Acquire a ¹H-NMR spectrum to identify the chemical shifts, coupling constants, and integration of all protons.

- Acquire a ^{13}C -NMR spectrum to identify the chemical shifts of all carbon atoms.
- If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, which is crucial for confirming the substitution pattern.
- Data Analysis:
 - Analyze the chemical shifts (δ) to infer the electronic environment of the nuclei.
 - Examine the coupling constants (J) in the ^1H -NMR spectrum to determine the spatial relationships between neighboring protons.
 - Integrate the signals in the ^1H -NMR spectrum to determine the relative ratios of protons.[\[1\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Methodology:

- Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of about 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the mobile phase.[\[1\]](#)
- Mass Spectrometry Analysis:
 - Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[\[1\]](#)
 - Mode: Acquire data in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$).
 - Analysis: Determine the accurate mass and use it to calculate the elemental composition. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.[\[1\]](#)

Single-Crystal X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure.

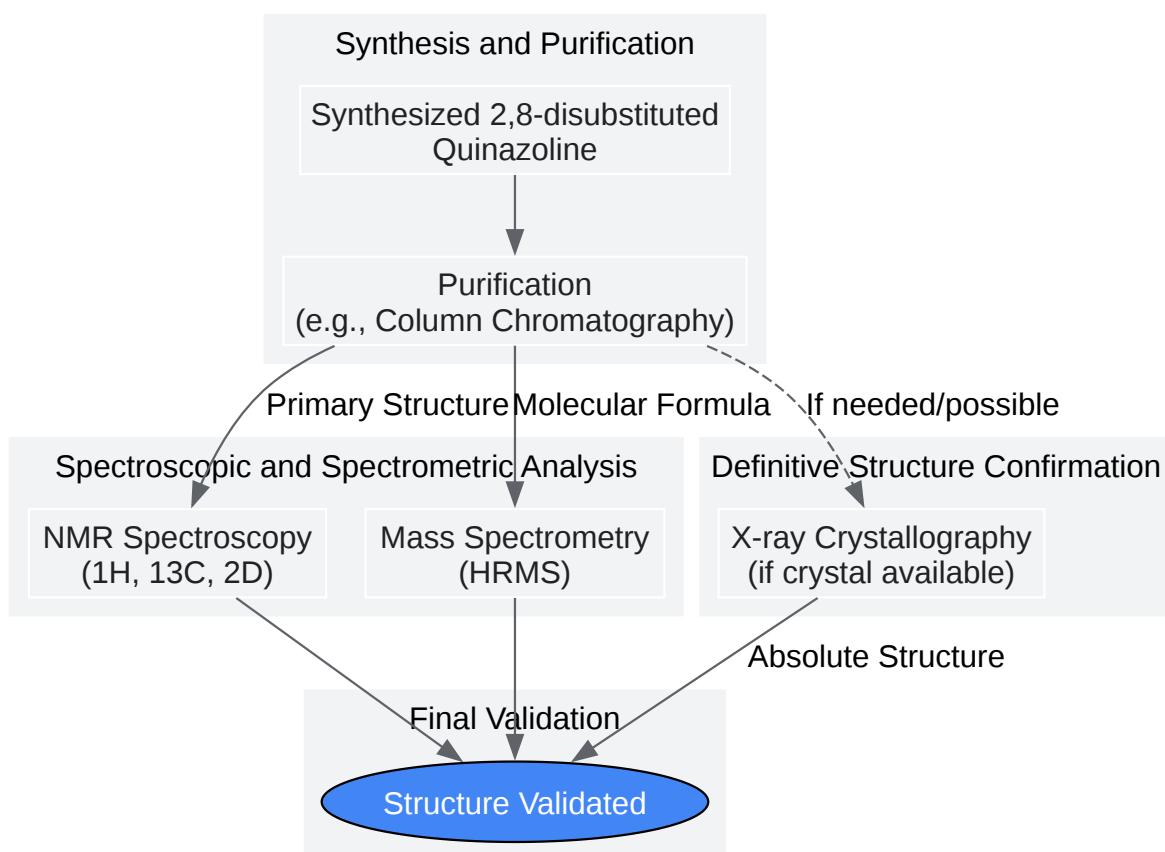
Methodology:

- Crystal Growth: Grow single crystals of the 2,8-disubstituted quinazoline derivative suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
- Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).
- Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The final refined structure provides precise bond lengths, bond angles, and the overall molecular conformation.^[3]

Visualizations

Experimental Workflow for Structural Validation

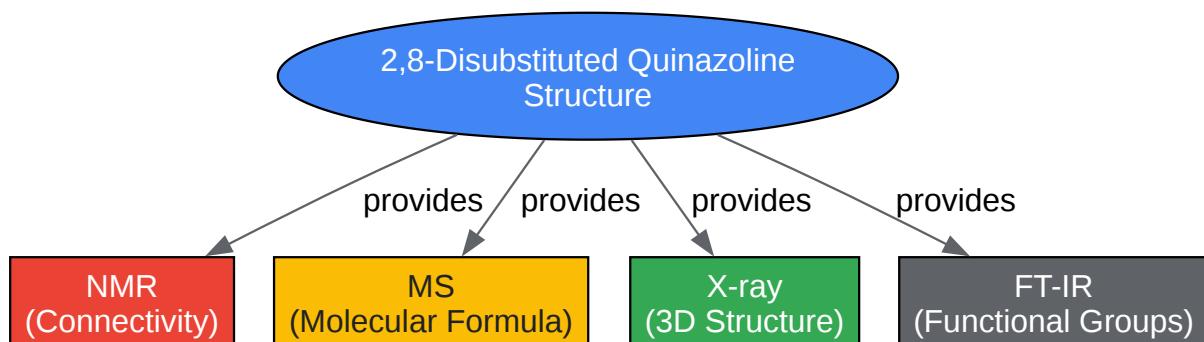
The following diagram illustrates a typical workflow for validating the structure of a newly synthesized 2,8-disubstituted quinazoline.

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Caption: Workflow for the structural validation of 2,8-disubstituted quinazolines.

Logical Relationship of Analytical Techniques

This diagram shows the complementary nature of the information provided by each analytical technique.



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Caption: Information provided by different analytical techniques for structural elucidation.

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